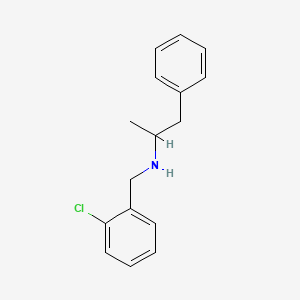

![molecular formula C10H14ClN B110877 N-[(2-Chlorophenyl)methyl]propan-2-amine CAS No. 46054-87-9](/img/structure/B110877.png)

N-[(2-Chlorophenyl)methyl]propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXJNCOFVXXIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589311 | |

| Record name | N-[(2-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46054-87-9 | |

| Record name | N-[(2-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of N-[(2-Chlorophenyl)methyl]propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-[(2-Chlorophenyl)methyl]propan-2-amine, a secondary amine with potential applications in pharmaceutical research and development. This document outlines predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for obtaining this spectroscopic data are also provided.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular weight of 183.68 g/mol and a molecular formula of C₁₀H₁₄ClN. The structure, featuring a 2-chlorobenzyl group and an isopropyl group attached to a secondary amine, gives rise to a distinct spectroscopic fingerprint. The following sections detail the predicted and expected data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methine, and methyl protons. The electronegativity of the chlorine and nitrogen atoms will influence the chemical shifts of nearby protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.2 - 7.5 | Multiplet | 4H |

| Benzylic (CH₂) | ~ 3.8 | Singlet | 2H |

| N-H | 1.5 - 3.0 | Broad Singlet | 1H |

| Isopropyl (CH) | ~ 2.8 | Septet | 1H |

| Isopropyl (CH₃) | ~ 1.1 | Doublet | 6H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the chlorine atom on the aromatic ring will have a notable effect on the chemical shifts of the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (C-Cl) | ~ 134 |

| Aromatic (C-H) | 127 - 130 |

| Aromatic (C-CH₂) | ~ 138 |

| Benzylic (CH₂) | ~ 52 |

| Isopropyl (CH) | ~ 48 |

| Isopropyl (CH₃) | ~ 22 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key expected absorptions are characteristic of a secondary amine and a substituted aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3350 | Weak to Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2975 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| N-H Wag | 665 - 910 | Broad, Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is expected to produce a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 183/185 | [C₁₀H₁₄ClN]⁺ | Molecular ion (M⁺) and M+2 isotope peak for Chlorine |

| 125/127 | [C₇H₆Cl]⁺ | 2-Chlorobenzyl cation (from cleavage of the C-N bond) |

| 140 | [C₉H₁₁N]⁺ | Loss of HCl from the molecular ion |

| 58 | [C₃H₈N]⁺ | Isopropylaminomethyl cation (from alpha-cleavage) |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. Perform locking and shimming of the magnetic field to ensure homogeneity. Acquire the ¹H and ¹³C spectra using appropriate pulse sequences and acquisition parameters.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is likely a liquid at room temperature, a neat sample can be analyzed. Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Film Formation : Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition : Place the salt plate assembly in the sample holder of the IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization : Utilize electron ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.

Caption: General Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Core Mechanism of Action Speculation for N-[(2-Chlorophenyl)methyl]propan-2-amine

Executive Summary: N-[(2-Chlorophenyl)methyl]propan-2-amine is a secondary amine whose biological activity and mechanism of action are not well-defined in publicly available literature. This document provides a speculative analysis of its potential pharmacological targets based on its structural characteristics. By examining its core components—a 2-chlorobenzyl group and an N-isopropyl amine moiety—we can infer potential interactions with several key biological systems. The primary speculative mechanisms include modulation of monoaminergic systems (such as monoamine oxidase or transporters), interaction with adrenergic receptors, or blockade of voltage-gated ion channels. This guide outlines these hypothetical mechanisms, presents illustrative quantitative data, details robust experimental protocols for validation, and provides visual diagrams of potential pathways and workflows to guide future research. All data presented herein is hypothetical and intended to serve as a framework for experimental investigation.

Introduction and Structural Analysis

This compound is an organic molecule with the molecular formula C10H14ClN[1]. Its structure is characterized by a central secondary amine, which is both a proton acceptor and a potential site for hydrogen bonding. This amine is substituted with two key groups that dictate its likely pharmacophore:

-

N-isopropyl group: This bulky, aliphatic group can influence the compound's binding affinity and selectivity for specific receptor or enzyme pockets.

-

2-Chlorobenzyl group: This aromatic, lipophilic group, containing an ortho-substituted chlorine atom, significantly impacts the molecule's electronic distribution and steric profile. This moiety is critical for its potential interactions with aromatic-binding pockets in target proteins and can enhance membrane permeability.

Given the absence of direct pharmacological data, this whitepaper will speculate on three plausible mechanisms of action based on structure-activity relationships (SAR) with known pharmacologically active classes of compounds.

Speculative Mechanisms of Action

Monoaminergic System Modulation

The benzylamine scaffold is a classic feature of substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like norepinephrine, serotonin, and dopamine. The N-isopropyl-2-chlorobenzylamine structure could position it as a competitive inhibitor of these enzymes.

Furthermore, the overall structure bears a resemblance to phenethylamine-based compounds that are substrates for monoamine transporters (DAT, NET, SERT). The compound could potentially act as a reuptake inhibitor or a releasing agent, thereby increasing the synaptic concentration of monoamine neurotransmitters.

Adrenergic Receptor Modulation

A patent for structurally related compounds suggests potential activity as β2-adrenergic receptor agonists[2]. The this compound backbone can be viewed as a constrained phenethylamine analogue, a core structure for many adrenergic agonists and antagonists. The N-isopropyl substitution is known to confer selectivity for β-adrenergic receptors. The 2-chloro-substitution on the phenyl ring would modulate the affinity and efficacy at α- and β-adrenergic receptor subtypes. It could function as an agonist, partial agonist, or antagonist at these G-protein coupled receptors (GPCRs).

Voltage-Gated Ion Channel Blockade

Many local anesthetics and central nervous system drugs that modulate neuronal excitability are lipophilic amines. The 2-chlorobenzyl group provides significant lipophilicity, which could enable the molecule to partition into the cell membrane and access binding sites within voltage-gated sodium (Nav), potassium (Kv), or calcium (Cav) channels. In its protonated state, the secondary amine could interact with key acidic residues within the channel pore, leading to a blockade of ion conductance and a reduction in neuronal firing.

Hypothetical Quantitative Data

To investigate the speculative mechanisms, a series of in vitro assays would be required. The following tables present hypothetical data to illustrate a potential pharmacological profile for this compound.

Table 1: Hypothetical Receptor Binding Affinities

| Target Receptor | Ligand | K_i (nM) |

|---|---|---|

| β1 Adrenergic | [3H]-CGP 12177 | 450 |

| β2 Adrenergic | [3H]-ICI 118,551 | 85 |

| α1A Adrenergic | [3H]-Prazosin | 1,200 |

| α2A Adrenergic | [3H]-Rauwolscine | > 10,000 |

| Dopamine D2 | [3H]-Spiperone | 2,500 |

| SERT | [3H]-Citalopram | 980 |

Table 2: Hypothetical Enzyme Inhibition Profile

| Target Enzyme | Substrate | IC_50 (µM) |

|---|---|---|

| MAO-A | Kynuramine | 15.2 |

| MAO-B | Benzylamine | 4.8 |

Table 3: Hypothetical Ion Channel Blocking Potency

| Target Channel | Assay Condition | IC_50 (µM) |

|---|---|---|

| Nav1.5 | Tonic Block (holding at -100mV) | 22.5 |

| hERG (Kv11.1) | Tonic Block (holding at -80mV) | 58.1 |

Proposed Experimental Protocols

Protocol: Radioligand Binding Assay for β2-Adrenergic Receptor

-

Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human β2-adrenergic receptor. Harvest cells, and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation (20 µg protein), 50 µL of the radioligand [3H]-ICI 118,551 (final concentration 1 nM), and 50 µL of this compound at various concentrations (10⁻¹¹ to 10⁻⁵ M). For non-specific binding, use 10 µM propranolol.

-

Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Harvesting: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value using the Cheng-Prusoff equation from the IC50 value obtained via non-linear regression analysis.

Protocol: MAO-B Inhibition Assay (MAO-Glo™ Assay)

-

Reagent Preparation: Prepare recombinant human MAO-B enzyme, a luminogenic MAO substrate (e.g., benzylamine-based), and a luciferin detection reagent as per the manufacturer's instructions (e.g., Promega MAO-Glo™ Assay).

-

Compound Addition: Add 10 µL of this compound at various concentrations to the wells of a white, opaque 96-well plate. Include wells for a positive control (e.g., Pargyline) and a no-inhibitor negative control.

-

Enzyme Reaction: Add 20 µL of MAO-B enzyme and substrate mixture to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add 40 µL of the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating reaction.

-

Luminescence Reading: Incubate for a further 20 minutes at room temperature and measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to controls and perform a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Here are the diagrams illustrating potential signaling pathways and experimental workflows.

Caption: Speculative signaling pathway for β2-adrenergic receptor agonism.

Caption: Proposed experimental workflow for mechanism of action screening.

References

An In-depth Technical Guide to the Thermochemical Properties of N-[(2-Chlorophenyl)methyl]propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-[(2-Chlorophenyl)methyl]propan-2-amine

This compound is a secondary amine featuring a 2-chlorobenzyl group and an isopropyl group attached to the nitrogen atom. Its chemical structure dictates its physical and chemical properties, and understanding its thermochemical characteristics is crucial for applications in chemical synthesis, reaction design, and safety assessments.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| CAS Number | 46054-87-9 |

| Structure | A 2-chlorobenzyl group and an isopropyl group attached to a nitrogen atom. |

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties such as enthalpy of formation, entropy, and heat capacity relies on a combination of experimental calorimetric techniques and theoretical calculations.

Experimental Methodologies

2.1.1. Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound would typically be determined using combustion calorimetry .

-

Experimental Protocol: Bomb Calorimetry

-

A precisely weighed sample of the compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The temperature of the water is measured with high precision.

-

The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

-

2.1.2. Heat Capacity and Entropy

The heat capacity (Cp) and, subsequently, the standard entropy (S°) of the compound would be determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.

-

Experimental Protocol: Adiabatic Calorimetry

-

A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature.

-

The temperature change is precisely measured.

-

The heat capacity at a given temperature is calculated from the energy input and the observed temperature rise.

-

This process is repeated over a wide range of temperatures, typically starting from near absolute zero.

-

The standard entropy at a specific temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity data (as Cp/T) from 0 K to that temperature, accounting for the entropies of any phase transitions.

-

Theoretical Methodologies

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

-

Computational Protocol: Gaussian-4 (G4) Theory

-

The three-dimensional structure of the this compound molecule is first optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

A series of high-level ab initio molecular orbital calculations are then performed to determine the electronic energy of the molecule. G4 theory is a composite method that combines results from several levels of theory to achieve high accuracy.

-

To further improve accuracy, an isodesmic reaction is often employed. This involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized reference compounds in the isodesmic reaction, systematic errors in the calculations can be minimized.

-

The enthalpy of formation of the target molecule is then calculated from the computed reaction enthalpy and the known experimental enthalpies of formation of the reference compounds.

-

Thermochemical Data for a Related Compound: Benzylamine

To provide a practical reference, the following table summarizes the experimentally determined thermochemical properties of benzylamine (C₇H₉N), a structurally related primary amine. These values can serve as a baseline for estimating the properties of this compound.

Table 2: Thermochemical Properties of Benzylamine

| Property | Value | Unit |

| Standard Enthalpy of Formation (gas, 298.15 K) | 43.1 ± 1.3 | kJ/mol |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -13.8 ± 1.3 | kJ/mol |

| Standard Molar Entropy (liquid, 298.15 K) | 224.7 ± 1.0 | J/(mol·K) |

| Molar Heat Capacity (liquid, 298.15 K) | 185.4 | J/(mol·K) |

Note: Data sourced from publicly available chemical databases.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and theoretical methods described.

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Commercial Suppliers and General Laboratory Practices for N-[(2-Chlorophenyl)methyl]propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers for N-[(2-Chlorophenyl)methyl]propan-2-amine (CAS No. 46054-87-9) for laboratory use. Additionally, it outlines general experimental methodologies that can be applied to the synthesis and analysis of this compound, based on established chemical principles. It is important to note that detailed, peer-reviewed experimental protocols and specific biological activity data for this particular compound are not extensively available in the public domain.

Commercial Supplier Information

For researchers interested in acquiring this compound for laboratory use, the following suppliers have been identified. It is recommended to contact the suppliers directly for the most current information on purity, available quantities, and pricing.

| Supplier | Product Name(s) | CAS Number | Notes |

| Benchchem | This compound | 46054-87-9 | Also offers the hydrochloride salt (CAS 103275-31-6). For research use only. |

| CymitQuimica | (2-chlorobenzyl)isopropylamine | 46054-87-9 | For research use only. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | This compound |

General Experimental Protocols

While specific experimental protocols for this compound are not readily found in published literature, the following are general methodologies for the synthesis and analysis of similar secondary amines.

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is reductive amination. This process involves the reaction of 2-chlorobenzaldehyde with propan-2-amine to form a Schiff base intermediate, which is then reduced to the final secondary amine product.

Materials:

-

2-chlorobenzaldehyde

-

Propan-2-amine (isopropylamine)

-

A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))

-

An appropriate solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)

-

Acid catalyst (optional, e.g., acetic acid)

General Procedure:

-

Dissolve 2-chlorobenzaldehyde in the chosen solvent within a reaction vessel.

-

Add propan-2-amine to the solution. An acid catalyst may be added to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the Schiff base.

-

Introduce the reducing agent portion-wise to the reaction mixture.

-

Continue stirring until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water or a suitable aqueous solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to obtain the pure this compound.

Characterization

The identity and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Visualizations

General Reductive Amination Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via reductive amination.

Caption: Generalized workflow for reductive amination synthesis.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific, publicly available information detailing the biological activity or associated signaling pathways for this compound (CAS 46054-87-9). Research in this area would be necessary to elucidate its pharmacological profile and mechanism of action. Therefore, a diagram of a signaling pathway cannot be provided at this time.

Disclaimer

This document is intended for informational purposes for research and development professionals. The information on chemical suppliers and experimental protocols is based on publicly available data and general chemical knowledge. All laboratory work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines. The biological properties of this compound have not been extensively characterized.

Methodological & Application

Application Notes and Protocols for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(2-Chlorophenyl)methyl]propan-2-amine is a secondary amine of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is critical for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

-

HPLC-UV: A robust and widely accessible method suitable for routine quantification in relatively clean sample matrices, such as bulk drug substances or simple formulations.

-

GC-MS: Ideal for volatile and thermally stable compounds. It offers excellent chromatographic separation and mass spectrometric identification, making it suitable for both quantification and impurity profiling.[1][2]

-

LC-MS/MS: The most sensitive and selective method, particularly well-suited for complex biological matrices like plasma or urine, where low detection limits are essential.[3][4][5]

Experimental Protocols

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Workflow for HPLC-UV Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Methodology:

-

Chromatographic Conditions:

-

Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the quantification of this compound in volatile and semi-volatile matrices.

Workflow for GC-MS Analysis

Caption: Workflow for the quantification of this compound by GC-MS.

Methodology:

-

GC-MS Conditions:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9][10]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

-

Inlet Temperature: 280°C.[9]

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Injection Mode: Splitless.

-

MS Transfer Line Temperature: 280°C.[9]

-

Ion Source Temperature: 230°C.[9]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Scan Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and major fragments).

-

-

Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in ethyl acetate.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) in ethyl acetate.

-

Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte stock solution and a fixed amount of the IS stock solution into a suitable matrix or solvent.

-

Sample Preparation: Extract the sample with a suitable solvent (e.g., ethyl acetate). Add a fixed amount of the IS to the extract.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

Calculate the peak area ratio for the sample and determine the concentration of the analyte from the calibration curve.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Methodology:

-

LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 or similar reversed-phase column suitable for UHPLC.

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

-

Gradient Elution: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions need to be determined by infusing a standard solution of the analyte.

-

-

Standard and Sample Preparation:

-

Stock and Working Solutions: Prepare as described for the GC-MS method, using methanol or acetonitrile as the solvent.

-

Sample Preparation (e.g., from plasma):

-

Perform a protein precipitation by adding acetonitrile to the plasma sample.

-

Alternatively, use solid-phase extraction (SPE) for cleaner extracts.

-

Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.

-

-

-

Data Analysis:

-

Similar to the GC-MS method, use an internal standard and create a calibration curve based on the peak area ratios of the analyte to the IS.

-

Quantify the analyte in the sample using the regression equation from the calibration curve.

-

Data Presentation

The quantitative results from the described methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC-UV Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: GC-MS Quantification of this compound in a Process Sample

| Sample ID | Retention Time (min) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Blank | - | - | - | - | Not Detected |

| Standard 1 (10 µg/mL) | 8.52 | 150,234 | 75,112 | 2.00 | 10.0 |

| Standard 2 (50 µg/mL) | 8.52 | 755,123 | 75,512 | 10.00 | 50.0 |

| Process Sample 1 | 8.53 | 452,678 | 75,446 | 6.00 | 30.0 |

| Process Sample 2 | 8.53 | 605,987 | 75,748 | 8.00 | 40.0 |

Table 3: LC-MS/MS Quantification of this compound in Plasma

| Sample ID | MRM Transition (m/z) | Retention Time (min) | Analyte Peak Area | IS Peak Area | Calculated Concentration (ng/mL) |

| Blank | Precursor > Product | - | - | - | Not Detected |

| LLOQ (1 ng/mL) | Precursor > Product | 3.21 | 5,123 | 100,234 | 1.0 |

| QC Low (3 ng/mL) | Precursor > Product | 3.21 | 15,345 | 101,112 | 3.0 |

| QC High (80 ng/mL) | Precursor > Product | 3.21 | 408,765 | 100,876 | 80.5 |

| Unknown Sample 1 | Precursor > Product | 3.22 | 123,456 | 100,543 | 24.3 |

| Unknown Sample 2 | Precursor > Product | 3.22 | 12,876 | 101,001 | 2.5 |

Note: The data presented in the tables are for illustrative purposes and should be generated through proper method validation.

References

- 1. scispace.com [scispace.com]

- 2. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public.pensoft.net [public.pensoft.net]

- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. swgdrug.org [swgdrug.org]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. This compound | 46054-87-9 | Benchchem [benchchem.com]

Application Note: High-Performance Liquid Chromatography Method for the Analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine, a secondary aliphatic-aromatic amine. The developed method utilizes a reversed-phase C18 column with a mobile phase consisting of a buffered organic solvent mixture, ensuring excellent peak shape and resolution. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted amine with a molecular formula of C10H14ClN and a molecular weight of 183.68 g/mol [1]. As a secondary amine, its analysis by HPLC can present challenges, including poor peak shape and insufficient retention on conventional reversed-phase columns due to the basic nature of the amine group[2]. To overcome these issues, a systematic method development approach was undertaken. This application note provides a detailed protocol for the analysis, including sample preparation, chromatographic conditions, and data analysis.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Chemicals:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Ortho-phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 225 nm |

| Run Time | 10 minutes |

Table 1: Optimized HPLC Conditions

Protocols

Preparation of Mobile Phase

-

Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with ortho-phosphoric acid[3].

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).

Sample Preparation

-

Accurately weigh a quantity of the sample containing the equivalent of about 25 mg of this compound and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for this compound with a typical retention time of approximately 5-7 minutes. The use of a phosphate buffer at pH 3.0 effectively protonates the secondary amine, leading to improved peak shape and retention on the C18 column. The selection of UV detection at 225 nm was based on the UV absorbance spectrum of the analyte, providing good sensitivity[3][4][5].

Method Validation

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in Table 2.

| Validation Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability (≤ 2.0%); Intermediate Precision (≤ 2.0%) |

| Limit of Detection (LOD) | To be determined experimentally (e.g., Signal-to-Noise ratio of 3:1) |

| Limit of Quantitation (LOQ) | To be determined experimentally (e.g., Signal-to-Noise ratio of 10:1) |

| Specificity | No interference from blank and placebo at the retention time of the analyte |

Table 2: Method Validation Parameters and Acceptance Criteria

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine analysis in a quality control environment.

Experimental Workflow

Caption: HPLC Method Development Workflow.

References

- 1. This compound | 46054-87-9 | Benchchem [benchchem.com]

- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 3. public.pensoft.net [public.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

Gas chromatography-mass spectrometry (GC-MS) of N-[(2-Chlorophenyl)methyl]propan-2-amine

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine

For researchers, scientists, and drug development professionals, the accurate identification and quantification of novel chemical entities are paramount. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific experimental data for this compound in the public domain, the following protocol and expected results are based on established principles of GC-MS analysis for structurally similar aromatic amines.

Introduction

This compound is a secondary amine containing a chlorinated benzyl group and an isopropyl group.[1] Its structural features make it a compound of interest in various fields of chemical and pharmaceutical research. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] It is particularly well-suited for the analysis of amphetamine-type substances and other designer drugs, many of which are also secondary amines. The methodology presented herein provides a robust starting point for the qualitative and quantitative analysis of this compound.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in an electron ionization (EI) source is expected to be dominated by characteristic cleavage patterns for amines and benzyl compounds. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

The molecular ion peak for this compound (C₁₀H₁₄ClN) is expected at a mass-to-charge ratio (m/z) of 183.68 g/mol .[1] Due to the presence of a chlorine atom, a characteristic isotopic pattern ([M+2]) with an abundance of approximately one-third of the molecular ion should be observed.

The predicted major fragmentation pathways are:

-

Alpha-Cleavage: Loss of a methyl group from the isopropyl moiety to form a stable iminium ion.

-

Benzylic Cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom, leading to the formation of a chlorotropylium ion.

-

Loss of Propene: A rearrangement followed by the loss of propene from the isopropyl group.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS analysis.

Sample Preparation

For accurate and reproducible results, a consistent sample preparation procedure is crucial.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions with methanol to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Extraction (from a matrix, if applicable):

-

For samples in a complex matrix (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction is recommended.

-

Adjust the sample pH to basic (e.g., pH 9-10) with a suitable buffer.

-

Extract the analyte into an organic solvent such as ethyl acetate or dichloromethane.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol prior to GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40 - 450 amu |

| Acquisition Mode | Full Scan |

Quantitative Data Summary

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. The retention time is an estimated value and must be determined experimentally.

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |

| This compound | To be determined experimentally | 183/185 | 168/170, 125/127, 72 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Conclusion

The protocol and data presented in this application note provide a solid foundation for the GC-MS analysis of this compound. While the specific retention time and relative ion abundances will need to be confirmed experimentally, the proposed methodology and predicted fragmentation patterns offer a reliable starting point for method development and routine analysis in a research or drug development setting. The inherent selectivity and sensitivity of GC-MS make it an ideal technique for the unambiguous identification and quantification of this compound.

References

Application Notes: Synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine hydrochloride salt

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-[(2-Chlorophenyl)methyl]propan-2-amine hydrochloride is a secondary amine salt. The synthesis of such compounds is a common objective in medicinal chemistry and drug development research. The protocol described herein details a reliable method for the preparation of this compound from commercially available starting materials via a one-pot reductive amination, followed by conversion to its hydrochloride salt. This method is broadly applicable for the synthesis of N-alkylated benzylamines.

The primary synthetic strategy employed is the reductive amination of 2-chlorobenzaldehyde with isopropylamine. This reaction proceeds through the formation of an intermediate imine (Schiff base), which is subsequently reduced in situ to the target secondary amine.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent due to its mild nature and high selectivity for the imine over the aldehyde, which minimizes the formation of side products.[3][4] The final step involves the precipitation of the hydrochloride salt by treating the purified free amine with hydrochloric acid, which provides a stable, crystalline solid that is easier to handle and store.[5][6]

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-Chlorobenzaldehyde | 1.0 eq (e.g., 5.00 g, 35.6 mmol) | Commercially Available |

| Isopropylamine | 1.2 eq (e.g., 3.66 mL, 42.7 mmol) | Commercially Available |

| Sodium Triacetoxyborohydride | 1.5 eq (e.g., 11.3 g, 53.4 mmol) | [3] |

| Dichloromethane (DCM) | ~20 mL / g of aldehyde | [7] |

| Hydrochloric Acid (in Dioxane) | 4 M solution | [5] |

| Reaction Conditions | ||

| Temperature (Reductive Amination) | Room Temperature (20-25 °C) | |

| Reaction Time (Reductive Amination) | 1-4 hours | |

| Temperature (Salt Formation) | 0 °C to Room Temperature | [8] |

| Product Characterization | ||

| Molecular Formula (HCl Salt) | C₁₀H₁₅Cl₂N | |

| Molecular Weight (HCl Salt) | 220.14 g/mol | |

| Expected Yield | 75-85% | Based on similar reactions |

| Purity (Post-Purification) | >98% (by NMR/LC-MS) | |

| Appearance | White to off-white solid |

Experimental Protocols

Part 1: Synthesis of this compound (Free Base)

This protocol is based on the general procedure for reductive amination using sodium triacetoxyborohydride.[3]

Materials:

-

2-Chlorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzaldehyde (1.0 eq, e.g., 5.00 g, 35.6 mmol).

-

Dissolve the aldehyde in anhydrous dichloromethane (e.g., 100 mL).

-

Add isopropylamine (1.2 eq, e.g., 3.66 mL, 42.7 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 11.3 g, 53.4 mmol) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (e.g., 75 mL). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (e.g., 2 x 50 mL).

-

Combine all organic layers and wash with brine (e.g., 50 mL).

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Note: For many applications, the crude product may be of sufficient purity to proceed to the salt formation step. If necessary, the free amine can be further purified by flash column chromatography on silica gel.[9]

Part 2: Synthesis of this compound hydrochloride salt

This protocol details the conversion of the free amine to its corresponding hydrochloride salt.[5][8]

Materials:

-

Crude or purified this compound

-

Diethyl ether or Ethyl acetate

-

4 M Hydrochloric acid in 1,4-dioxane

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound from Part 1 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate (e.g., 50-100 mL).

-

Cool the solution in an ice bath with stirring.

-

Slowly add 4 M HCl in 1,4-dioxane dropwise to the stirred solution.

-

A precipitate (the hydrochloride salt) should form immediately.[6] Continue adding the HCl solution until no further precipitation is observed. A slight excess of HCl can be added to ensure complete salt formation.

-

Stir the resulting suspension in the ice bath for an additional 30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any soluble impurities.

-

Dry the collected solid under vacuum to yield this compound hydrochloride as a white to off-white crystalline solid.

Mandatory Visualization

Synthesis Workflow Diagram

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Page loading... [guidechem.com]

Application Notes and Protocols for N-[(2-Chlorophenyl)methyl]propan-2-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-[(2-Chlorophenyl)methyl]propan-2-amine as a versatile precursor in organic synthesis. Detailed protocols for its preparation and subsequent functionalization are provided to support its application in research and drug development.

Introduction

This compound is a secondary amine featuring a 2-chlorobenzyl group and an isopropyl group attached to the nitrogen atom. This structure offers several reactive sites, making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The key structural features include a nucleophilic secondary amine, a chlorinated aromatic ring amenable to substitution, and a benzylic C-N bond that can be cleaved.[1]

Key Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| CAS Number | 46054-87-9 |

| Classification | Secondary Aliphatic-Aromatic Amine |

| Key Functional Groups | Secondary Amine, Chlorophenyl, Isopropyl |

Synthesis of this compound

The synthesis of this precursor can be efficiently achieved through two primary methods: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination.[1]

This method involves the reaction of 2-chlorobenzaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol:

-

Materials:

-

2-Chlorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-chlorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add isopropylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Quantitative Data (Representative):

| Reactant/Reagent | Molar Eq. | Typical Yield (%) |

| 2-Chlorobenzaldehyde | 1.0 | 75-90 |

| Isopropylamine | 1.2 | |

| Sodium triacetoxyborohydride | 1.5 |

This cross-coupling reaction provides an alternative route, particularly useful when starting from a 2-chlorobenzyl halide.[2][3][4][5]

Experimental Protocol:

-

Materials:

-

2-Chlorobenzyl bromide or chloride

-

Isopropylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane (anhydrous)

-

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

-

Add anhydrous toluene, followed by 2-chlorobenzyl bromide (1.0 eq), isopropylamine (1.5 eq), and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the final product.

-

Quantitative Data (Representative):

| Reactant/Reagent | Molar Eq. | Typical Yield (%) |

| 2-Chlorobenzyl bromide | 1.0 | 80-95 |

| Isopropylamine | 1.5 | |

| Pd(OAc)₂ | 0.02 | |

| XPhos | 0.04 | |

| NaOtBu | 1.4 |

Workflow for the Synthesis of this compound

Caption: Synthetic routes to this compound.

Applications in Further Synthesis

This compound serves as a precursor for a variety of transformations, enabling the synthesis of more complex molecules.

The secondary amine can be alkylated to introduce a third substituent on the nitrogen atom.[1]

Experimental Protocol:

-

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.5 eq) in acetonitrile.

-

Add the alkyl halide (1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to give the crude tertiary amine, which can be purified by column chromatography.

-

Quantitative Data (Representative):

| Reactant/Reagent | Molar Eq. | Typical Yield (%) |

| This compound | 1.0 | 85-95 |

| Ethyl Iodide | 1.2 | |

| Triethylamine | 1.5 |

Acylation of the secondary amine with an acyl chloride or anhydride yields the corresponding amide.

Experimental Protocol:

-

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride)

-

A base (e.g., pyridine or triethylamine)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.2 eq) in DCM and cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with dilute aqueous HCl, followed by aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the amide product.

-

Quantitative Data (Representative):

| Reactant/Reagent | Molar Eq. | Typical Yield (%) |

| This compound | 1.0 | 90-98 |

| Acetyl Chloride | 1.1 | |

| Pyridine | 1.2 |

The 2-chlorophenyl ring can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director, while the N-isopropylaminomethyl group is also an ortho-, para-director. The substitution pattern will be influenced by steric hindrance.[1]

Experimental Protocol (Example: Nitration):

-

Materials:

-

This compound

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add this compound to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid, maintaining a low temperature (0-10 °C).

-

After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a cold, concentrated aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Separate the resulting regioisomers by column chromatography.

-

Expected Products: A mixture of nitro-substituted isomers, with substitution likely favored at the positions para to the existing substituents, depending on steric accessibility.

The 2-chlorobenzyl group can be removed via catalytic hydrogenolysis to yield isopropylamine.[1]

Experimental Protocol:

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve this compound in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

-

The filtrate will contain isopropylamine, which can be isolated as its salt (e.g., by adding HCl in ether) or used directly in a subsequent reaction.

-

Logical Workflow for the Application of this compound

Caption: Synthetic utility of the precursor amine.

Potential in Drug Discovery

References

Application Notes and Protocols: Investigating the Antimicrobial Activity of N-[(2-Chlorophenyl)methyl]propan-2-amine Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential antimicrobial activities of N-[(2-Chlorophenyl)methyl]propan-2-amine analogues. The information presented herein is intended to guide researchers in the screening and characterization of this class of compounds for novel antimicrobial drug discovery.

Data Presentation: Antimicrobial Activity of N-Benzyl-isopropylamine Analogues

While specific data on a broad range of this compound analogues is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally related N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives. This data provides valuable insights into the potential antimicrobial spectrum and potency of compounds featuring the N-benzyl-isopropylamine scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine Derivatives against various bacterial strains. [1][2]

| Compound ID | R-group on Benzylamine | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. MRSA (ATCC 43300) | MIC (µg/mL) vs. S. epidermidis (ATCC 12228) | MIC (µg/mL) vs. S. typhimurium (ATCC 14028) |

| A5 | 4-Trifluoromethyl | 3.9 | 3.9 | 7.8 | 3.9 | > 62.5 |

| A9 | 4-Chloro | 3.9 | 7.8 | 15.6 | 7.8 | > 62.5 |

| A4 | 3-Trifluoromethyl | 7.8 | 15.6 | 15.6 | 15.6 | > 62.5 |

| A7 | 3-Chloro | 7.8 | 31.3 | 31.3 | 15.6 | > 62.5 |

| A8 | 2-Chloro | 15.6 | 62.5 | 31.3 | 31.3 | > 62.5 |

| A11 | 4-Fluoro | 7.8 | 15.6 | 15.6 | 15.6 | > 62.5 |

| B5 | 4-Trifluoromethyl | 15.6 | 31.3 | 31.3 | 31.3 | > 62.5 |

| B9 | 4-Chloro | 15.6 | 62.5 | 31.3 | 31.3 | > 62.5 |

Data extracted from a study on N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives, which share structural similarities with the target compounds.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound analogues.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (this compound analogues)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the test compound dilutions. This brings the final volume in each well to 100 µL.

-

Include a positive control (wells with MHB and inoculum, but no test compound) and a negative control (wells with MHB only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a subsequent step to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay (Protocol 1)

-

Nutrient agar plates

-

Sterile pipette tips or loops

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Wells:

-

From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh nutrient agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Determining the MBC:

-

The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

-

Protocol 3: Agar Well Diffusion Assay for Preliminary Screening

This method is suitable for rapid, qualitative screening of the antimicrobial activity of the synthesized analogues.

Materials:

-

Test compounds

-

Bacterial strains

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipette and sterile tips

-

Incubator (37°C)

Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

-

-

Inoculation:

-

Prepare a bacterial inoculum as described in Protocol 1 (Step 1).

-

Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the MHA plate to create a lawn of bacteria.

-

-

Well Preparation and Compound Addition:

-

Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.

-

Include a negative control (solvent only) and a positive control (a known antibiotic).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

-

Mandatory Visualizations

Potential Mechanism of Action: Inhibition of DXP Synthase

Some N-benzyl substituted compounds have been shown to inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis in many bacteria.[3] This pathway is essential for the production of vital molecules, including components of the cell wall and electron transport chain. Inhibition of DXS disrupts these processes, leading to bacterial growth inhibition.

Caption: Inhibition of DXP synthase by N-benzyl analogues.

Experimental Workflow: MIC and MBC Determination

The following diagram illustrates the logical flow of experiments for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.

Caption: Workflow for MIC and MBC determination.

References

- 1. Synthesis and structure–activity relationship of N 4 -benzylamine- N 2 -isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agen ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10352B [pubs.rsc.org]

- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 3. Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-[(2-Chlorophenyl)methyl]propan-2-amine in the Development of Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-[(2-Chlorophenyl)methyl]propan-2-amine as a foundational scaffold for the design and synthesis of novel therapeutic agents. Due to the limited publicly available data on the specific biological activities of this compound, this document leverages research on structurally similar molecules to propose potential applications, experimental protocols, and anticipated outcomes.

Introduction to this compound

This compound is a secondary amine featuring a 2-chlorobenzyl group and an isopropyl group attached to the nitrogen atom.[1] Its structure presents several points for chemical modification, making it an attractive starting point for medicinal chemistry campaigns. The 2-chloro substitution on the phenyl ring influences the molecule's electronic properties and can play a role in its interaction with biological targets.

Key Structural Features:

-

Secondary Amine Core: Provides a basic center and a site for further functionalization.

-

2-Chlorobenzyl Moiety: The chlorine atom can influence binding affinity and metabolic stability.

-

Isopropyl Group: Contributes to the lipophilicity of the molecule.

Potential Therapeutic Applications

While direct evidence is limited, the N-benzylpropan-2-amine scaffold is present in compounds with a range of biological activities. This suggests that derivatives of this compound could be explored for various therapeutic areas.

Central Nervous System (CNS) Agents

A structurally related compound, N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine (Clobenzorex), has been investigated as a small molecule drug.[2] This suggests that the core scaffold of this compound may have utility in developing agents targeting the CNS.

Anticancer Agents

Derivatives of N-benzylpyrimidin-2-amine have been synthesized and evaluated as potent histone deacetylase (HDAC) inhibitors with antiproliferative activity against tumor cells.[3] By incorporating appropriate pharmacophores, this compound could serve as a basis for novel anticancer agents.

Anti-Alzheimer's Agents

The 2-(benzylamino)-2-hydroxyalkyl)isoindoline-1,3-dione scaffold has been explored for the development of multifunctional agents for Alzheimer's disease, targeting cholinesterases and β-secretase.[4] This highlights the potential for N-benzylamine derivatives in neurodegenerative disease research.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of novel agents derived from this compound.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of derivatives of this compound via reductive amination.

Materials:

-

2-Chlorobenzaldehyde

-

Propan-2-amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-chlorobenzaldehyde (1 equivalent) and propan-2-amine (1.2 equivalents) in DCE.

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with EtOAc (3 x 50 mL).

-